6-Methoxy-2-methylquinazolin-4-ol is an organic compound belonging to the quinazoline class, characterized by a fused quinazoline ring and a hydroxyl group at the 4-position. The molecular formula is with a molecular weight of approximately 190.20 g/mol. This compound exhibits unique structural features, including a methoxy group at the 6-position and a methyl group at the 2-position, contributing to its distinct chemical behavior and biological activity.
The major products formed depend on the specific reagents and conditions employed during these reactions.
6-Methoxy-2-methylquinazolin-4-ol has demonstrated significant biological activities, particularly in pharmacological contexts:
The synthesis of 6-Methoxy-2-methylquinazolin-4-ol typically involves several steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
6-Methoxy-2-methylquinazolin-4-ol finds applications in various fields:
Studies have indicated that 6-Methoxy-2-methylquinazolin-4-ol interacts with multiple molecular targets:
Several compounds share structural similarities with 6-Methoxy-2-methylquinazolin-4-ol, each exhibiting unique properties:
| Compound Name | Similarity Index | Notable Characteristics |
|---|---|---|
| 4-Chloro-6-methoxy-2-methylquinazoline | 0.98 | Contains chlorine; potential for different reactivity |
| 6,7-Dimethoxy-2-methylquinazoline | 0.89 | Additional methoxy group may enhance solubility |
| 2,4-Dichloro-6-methoxyquinazoline | 0.85 | Chlorine substituents may affect biological activity |
| 3-Methylquinazolin-4(3H)-one | 0.84 | Different substitution pattern; varied biological effects |
| 7-Methoxyquinazolinone | 0.83 | Variation in methoxy positioning alters properties |
The uniqueness of 6-Methoxy-2-methylquinazolin-4-ol lies in its specific functional groups and their arrangement, which influences its chemical reactivity and biological interactions compared to these similar compounds.